molecular formula C14H16N2 B13531444 3-(Piperidin-2-yl)quinoline

3-(Piperidin-2-yl)quinoline

Cat. No.: B13531444
M. Wt: 212.29 g/mol
InChI Key: AKCWNPNUEGRCQW-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)quinoline typically involves the nucleophilic substitution of 2-chloroquinoline with piperidine. This reaction can be carried out under various conditions, including the use of solvents like tetrahydrofuran and catalysts such as palladium or rhodium. The reaction conditions often involve refluxing the mixture for several hours to achieve a good yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This method uses microwave irradiation to accelerate the reaction, significantly reducing the reaction time and improving the yield. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperidin-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)quinoline involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions make this compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-2-yl)quinoline is unique due to its dual ring structure, which combines the properties of both quinoline and piperidine. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-piperidin-2-ylquinoline

InChI

InChI=1S/C14H16N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-2,5-6,9-10,14-15H,3-4,7-8H2

InChI Key

AKCWNPNUEGRCQW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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